Cholesteryl caprylate

Description

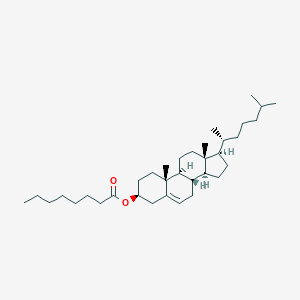

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLBBRQPVZDTNM-SJTWHRLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152038 | |

| Record name | Cholesteryl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cholesteryl caprylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1182-42-9 | |

| Record name | Cholesteryl caprylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1182-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-ene-3-β-yl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U26HA4Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Cholesteryl Caprylate

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Cholesteryl caprylate, also known as cholesteryl octanoate, is an ester derived from cholesterol and caprylic acid (octanoic acid).[1][2] As a cholesterol derivative, it finds significant applications in various scientific and industrial fields. Its hydrophobic nature makes it a valuable component in the formulation of drug delivery systems, where it can enhance the solubility and bioavailability of lipophilic active pharmaceutical ingredients.[2] Furthermore, its liquid crystalline properties are of interest in materials science and for applications in cosmetics as an emollient or skin-conditioning agent.[2][3] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of this compound via Steglich Esterification

The synthesis of this compound is typically achieved through the esterification of cholesterol with caprylic acid or its more reactive derivatives. Among the various esterification methods, the Steglich esterification stands out as a particularly mild and efficient approach, especially for sterically hindered alcohols like cholesterol.[4][5] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction under neutral conditions at room temperature.[4][6]

Causality Behind Experimental Choices

The choice of the Steglich esterification is deliberate. Traditional Fischer esterification, which requires acidic conditions and high temperatures, can lead to side reactions and degradation of the sensitive cholesterol molecule. The Steglich method's mild conditions preserve the integrity of the reactants.[4] DCC activates the carboxylic acid (caprylic acid) to form a highly reactive O-acylisourea intermediate.[5][7] DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species, which is readily attacked by the hydroxyl group of cholesterol.[4][5] This catalytic cycle significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct, a common issue in DCC-mediated couplings without DMAP.[5][6]

Experimental Workflow: Steglich Esterification

Caption: Workflow for the synthesis of this compound via Steglich esterification.

Detailed Step-by-Step Protocol: Steglich Esterification

-

Reactant Preparation: In a round-bottom flask, dissolve cholesterol (1 equivalent) and caprylic acid (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The use of a slight excess of the carboxylic acid ensures the complete conversion of the more valuable cholesterol.

-

Catalyst and Coupling Agent Addition: To the stirred solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) followed by the dropwise addition of a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in the same anhydrous solvent. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the cholesterol spot and the appearance of the less polar this compound spot.

-

Work-up and Initial Purification: Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will have formed.[6] The DCU is removed by filtration. The filtrate is then transferred to a separatory funnel and washed successively with a dilute acid (e.g., 0.5 M HCl) to remove any unreacted DMAP, a dilute base (e.g., saturated NaHCO₃ solution) to remove excess caprylic acid, and finally with brine to remove any remaining aqueous contaminants.

-

Isolation of the Crude Product: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Part 2: Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials and minor side products. Therefore, a robust purification strategy is essential to obtain high-purity this compound. The two most common and effective methods for the purification of cholesteryl esters are recrystallization and column chromatography.

Purification Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures. For cholesteryl esters, a solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the this compound when hot but not when cold, while the impurities remain either soluble or insoluble at all temperatures. Common solvents for the recrystallization of cholesteryl esters include acetone, ethanol, and mixtures of solvents like ethanol/ethyl acetate.[8] The process relies on the slow formation of a crystalline lattice, which inherently excludes impurities, leading to a highly purified product upon cooling.

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]

- 3. US4301023A - Cholesteric compositions - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. Chemical grafting of cholesterol on monomer and PDMMLA polymers, a step towards the development of new polymers for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Physical properties of cholesteryl caprylate

An In-Depth Technical Guide to the Physical Properties of Cholesteryl Caprylate

Abstract

This compound (also known as cholesteryl octanoate) is a cholesterol ester that exhibits fascinating and complex physical properties, most notably its thermotropic liquid crystalline behavior. As a member of the broader class of cholesteryl esters, it serves as a vital model compound in the study of liquid crystals and has practical implications in drug delivery systems, cosmetics, and temperature-sensing applications. This technical guide provides a comprehensive exploration of the core physical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical characteristics, thermal behavior, crystalline structure, and optical properties, grounded in established analytical techniques. The causality behind experimental choices and detailed, self-validating protocols are provided to ensure both technical accuracy and practical applicability.

Introduction: The Significance of this compound

Cholesteryl esters, formed from the condensation of cholesterol and a carboxylic acid, are a class of lipids crucial to biological systems for cholesterol transport and storage.[1] Beyond their biological role, these molecules are renowned for forming liquid crystal phases—states of matter with properties intermediate between those of a conventional liquid and a solid crystal.[2] this compound, the ester of cholesterol and caprylic acid (octanoic acid), is a prominent example.[3]

Its structure, featuring a rigid steroid backbone from cholesterol and a flexible eight-carbon aliphatic chain, gives rise to its unique phase behavior.[3][4] This behavior is highly sensitive to temperature, making it a subject of intense study and a component in various technological applications. For professionals in pharmaceuticals, its hydrophobic nature and compatibility with lipophilic drugs make it a valuable excipient for enhancing solubility and bioavailability in novel drug delivery systems.[3] This guide synthesizes data from various analytical modalities to present a holistic physical profile of this compound.

Fundamental Physicochemical Properties

A baseline understanding of any compound begins with its fundamental properties. This compound is a white, powdery solid at room temperature.[5] Its stability under normal conditions makes it a reliable compound for research and formulation.[5]

A summary of its core physicochemical data is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1182-42-9 | [5][6][7][8] |

| Molecular Formula | C₃₅H₆₀O₂ | [5][7][9] |

| Molecular Weight | 512.85 g/mol | [5][6][7][9] |

| Appearance | White powder/solid | [5][8] |

| Melting Point | 106 - 110 °C | [5][6][7][8] |

| Boiling Point | ~565 °C (at 760 mmHg) | [5][6] |

| Density | ~0.97 g/cm³ | [5][6] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like chloroform and ethyl acetate. | [3][8] |

| Specific Rotation | -30º (c=2, CHCl₃, 24ºC) | [5][8] |

Thermal Behavior and Liquid Crystalline Phases

The most defining characteristic of this compound is its thermotropic liquid crystallinity, meaning its phases change as a function of temperature.[10] These transitions can be precisely characterized using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as its temperature is changed.[11][12]

Upon heating, this compound transitions from a crystalline solid to a cholesteric liquid crystal phase before finally becoming an isotropic (clear) liquid.[13][14] The cholesteric phase, also known as the chiral nematic phase, is characterized by molecules that are aligned in a common direction, with this direction twisting helically from one layer to the next.[10] This helical structure is responsible for the unique optical properties of cholesteryl esters.

Thermogravimetric Analysis (TGA) is used to assess thermal stability, revealing the temperature at which the compound begins to decompose.[15][16] For this compound, this decomposition occurs at temperatures well above its melting and clearing points, confirming its stability throughout its liquid crystal phase range.

Diagram: Thermal Phase Transitions of this compound

The following diagram illustrates the sequence of phase transitions observed upon heating.

Caption: Phase transition pathway for this compound upon heating.

Crystallography and Optical Properties

Crystal Structure Analysis

The arrangement of molecules in the solid state significantly influences a material's physical properties. X-ray Diffraction (XRD) is the definitive technique for determining crystal structure.[17][18] While a detailed crystal structure for this compound itself is not as commonly cited as for other esters, studies on related compounds like cholestanyl caprylate show a molecular packing arrangement of stacked bilayers.[17] This layered structure is a precursor to the layered arrangements observed in the liquid crystal phases.[4] The distinct difference in crystal structure between this compound and its saturated analogue, cholestanyl caprylate, underscores the critical role of the C5-C6 double bond in the cholesterol ring system in determining molecular packing.[17]

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is an indispensable tool for visualizing the anisotropic nature of liquid crystals.[19][20] Because the cholesteric phase interacts with polarized light, it appears as a bright, often colorful, and textured image under a POM, while the isotropic liquid phase appears dark.[21] This technique allows for the direct observation of phase transitions and the identification of specific liquid crystal textures, which are characteristic of the molecular arrangement. The ability to visually confirm transitions seen in DSC provides a powerful, self-validating system for thermal analysis.[19]

Experimental Methodologies: A Practical Guide

To ensure trustworthy and reproducible characterization, rigorous experimental protocols are essential. The following section details the standard methodologies for analyzing the physical properties of this compound.

Diagram: Comprehensive Workflow for Physical Characterization

This workflow illustrates the logical sequence of analysis to build a complete physicochemical profile.

Caption: Integrated workflow for the characterization of this compound.

Protocol for Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures and enthalpies of phase transitions (crystal-to-liquid crystal and liquid crystal-to-isotropic liquid).

-

Methodology Rationale: DSC provides quantitative energetic data for phase changes. A heat-cool-heat cycle is standard. The first heating run reveals the thermal history of the sample as received. The cooling and second heating runs provide data on the intrinsic, reversible phase behavior of the material, which is critical for understanding its liquid crystalline nature.[12][22]

-

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating. Place an empty, sealed aluminum pan on the reference side of the calorimeter.

-

Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

-

Thermal Program (Heat-Cool-Heat):

-

Segment 1 (Equilibration): Equilibrate the sample at 25°C.

-

Segment 2 (First Heat): Heat the sample from 25°C to 130°C at a controlled rate of 10°C/min. This temperature range brackets the expected melting and clearing points.

-

Segment 3 (Isothermal): Hold at 130°C for 2 minutes to ensure complete melting and erase prior thermal history.

-

Segment 4 (Cool): Cool the sample from 130°C back to 25°C at 10°C/min.

-

Segment 5 (Second Heat): Reheat the sample from 25°C to 130°C at 10°C/min.

-

-

Data Analysis: Analyze the thermogram from the second heating run. The peak onset temperature of the first major endotherm corresponds to the melting point (solid-to-cholesteric transition), and the second corresponds to the clearing point (cholesteric-to-isotropic liquid transition). Integrate the peak areas to determine the enthalpy of transition (ΔH).

-

Protocol for Thermogravimetric Analysis (TGA)

-

Objective: To assess the thermal stability and decomposition temperature of this compound.

-

Methodology Rationale: TGA measures mass change as a function of temperature. A stable baseline with no mass loss through the melting and clearing temperatures indicates that the observed DSC events are phase transitions, not decomposition events.[23][24] This is a crucial cross-validation step.

-

Step-by-Step Protocol:

-

Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace. Purge with an inert atmosphere (e.g., nitrogen at 50-100 mL/min).

-

Thermal Program: Heat the sample from 25°C to 600°C at a rate of 20°C/min.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss (typically >5%) is considered the decomposition temperature.

-

Protocol for Polarized Optical Microscopy (POM) with Hot Stage

-

Objective: To visually observe and identify the phase transitions and characteristic textures of the liquid crystal phase.

-

Methodology Rationale: This technique provides direct visual evidence that complements the energetic data from DSC. The appearance of specific textures (e.g., focal conic, planar) confirms the presence and type of liquid crystal phase.[19][25]

-

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of this compound on a clean glass microscope slide. Cover with a coverslip and gently melt the sample on a hot plate to create a thin, uniform film. Allow it to recrystallize at room temperature.

-

Instrument Setup: Mount the slide on a programmable hot stage affixed to the stage of a polarizing microscope.

-

Thermal Program: Heat the sample from room temperature through its clearing point at a slow rate (e.g., 5°C/min) to allow for clear observation of the transitions.

-

Observation: Observe the sample through crossed polarizers.

-

Crystalline Solid: Will appear bright with distinct crystal habits.

-

Cholesteric Phase: Will show characteristic textures, often with iridescent colors if a planar alignment is achieved.

-

Isotropic Liquid: The field of view will become dark (extinction) as the sample no longer rotates polarized light.

-

-

Correlation: Correlate the temperatures of observed visual changes with the transition temperatures measured by DSC.

-

Conclusion

This compound is a molecule of significant scientific interest due to its accessible and well-defined liquid crystalline behavior. Its physical properties are dictated by the interplay between its rigid steroidal core and flexible alkyl chain. A multi-technique approach, combining DSC, TGA, POM, and XRD, provides a comprehensive and self-validating understanding of its thermal, structural, and optical characteristics. For researchers and formulation scientists, a thorough grasp of these properties is paramount for leveraging this compound's full potential in advanced materials and pharmaceutical applications.

References

- Abraham, J., & Craven, B. M. (1988). Crystal structure of cholestanyl caprylate and binary phase behavior with cholesteryl... PubMed.

- Chemsrc. (n.d.). This compound | CAS#:1182-42-9.

- CAS Common Chemistry. (n.d.). This compound.

- Small, D. M. (1984). Physical properties of cholesteryl esters. PubMed.

- Craven, B. M. (1986). Structural Determination and Packing Analysis of a Cholesteryl caprate/cholesteryl Laurate Solid Solution. PubMed.

- Hajjar, D. P., et al. (1989). Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry. National Institutes of Health.

- Barall, E. M., et al. (1968). Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. ResearchGate.

- Small, D. M. (n.d.). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS.

- Yang, R., et al. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. SciELO.

- Yang, R., et al. (2022). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology.

- Rabelo, R., et al. (2015). Polarized THG Microscopy Identifies Compositionally Different Lipid Droplets in Mammalian Cells. National Institutes of Health.

- Google Patents. (n.d.). US4301023A - Cholesteric compositions.

- Wikipedia. (n.d.). Cholesteric liquid crystal.

- Mettler Toledo. (n.d.). Chemicals.

- Marks, D. L., et al. (2021). Photothermal optical coherence microscopy for studying lipid architecture in human carotid arteries. National Institutes of Health.

- Hasa, D., et al. (2017). Using synchrotron high-resolution powder X-ray diffraction for the structure determination of a new cocrystal formed by two active principle ingredients. National Institutes of Health.

- Singh, V. K., et al. (2021). X‐ray diffraction patterns of (a) cholesterol, (b) mixed, and (c) pigment gallstones. ResearchGate.

- Britannica. (n.d.). Cholesteric phase.

- Zimmer, A., & Kreuter, J. (1995). Polarizing light micrograph of a cholesteryl myristate/phospholipid... ResearchGate.

- McConville, C., et al. (2014). Investigating the role of cholesterol in the formation of non-ionic surfactant based bilayer vesicles: thermal analysis and molecular dynamics. PubMed.

- Mateo, C. R., et al. (1995). Liquid-crystalline phases of cholesterol/lipid bilayers as revealed by the fluorescence of trans-parinaric acid. National Institutes of Health.

- Aseyev, V., et al. (2016). A calorimetric and spectroscopic comparison of the effects of cholesterol and its sulfur-containing analogs thiocholesterol and cholesterol sulfate on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes. PubMed.

- Davidson, M. W. (n.d.). Polarized Light Microscopy Gallery - Cholesterol. Florida State University.

- Onwudili, J. A., & Williams, P. T. (2016). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. Aston University.

- Fawcett, T. G., et al. (n.d.). Best Practices in Formulation Analyses by X-ray Diffraction.

- McMullen, T. P., & McElhaney, R. N. (1993). Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines. PubMed.

- Onwudili, J. A., & Williams, P. T. (2016). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc. Aston University.

- Chen, C., et al. (2015). Thermogravimetric and kinetic analysis of thermal decomposition characteristics of low-lipid microalgae. PubMed.

Sources

- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid Crystals [saylordotorg.github.io]

- 3. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]

- 4. mriquestions.com [mriquestions.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | 1182-42-9 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 11. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US4301023A - Cholesteric compositions - Google Patents [patents.google.com]

- 14. Cholesteric phase | chemistry | Britannica [britannica.com]

- 15. Investigating the role of cholesterol in the formation of non-ionic surfactant based bilayer vesicles: thermal analysis and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.aston.ac.uk [research.aston.ac.uk]

- 17. Crystal structure of cholestanyl caprylate and binary phase behavior with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Using synchrotron high-resolution powder X-ray diffraction for the structure determination of a new cocrystal formed by two active principle ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mt.com [mt.com]

- 20. researchgate.net [researchgate.net]

- 21. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy Gallery - Cholesterol [micro.magnet.fsu.edu]

- 22. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. publications.aston.ac.uk [publications.aston.ac.uk]

- 24. Thermogravimetric and kinetic analysis of thermal decomposition characteristics of low-lipid microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Polarized THG Microscopy Identifies Compositionally Different Lipid Droplets in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Chemical characterization of cholesteryl caprylate

An In-depth Technical Guide for the Chemical Characterization of Cholesteryl Caprylate

Introduction: Defining this compound

This compound (CAS No. 1182-42-9), the ester formed from cholesterol and caprylic acid (octanoic acid), is a significant lipid molecule with applications ranging from biochemical research to pharmaceutical formulations.[1][2][3] Its amphipathic nature, conferred by the rigid steroid nucleus and the flexible eight-carbon acyl chain, makes it a key component in studying lipid metabolism, atherosclerosis, and the development of lipophilic drug delivery systems.[3][4]

A comprehensive chemical characterization is paramount to ensure its identity, purity, and suitability for any downstream application. This guide provides a multi-technique, field-proven approach to the definitive analysis of this compound, grounded in the principles of structural elucidation, physicochemical property determination, and purity assessment. We will explore not just the "how" but the "why" behind each analytical choice, ensuring a robust and self-validating characterization workflow.

Core Physicochemical Properties

A foundational step in characterization is the confirmation of basic physical constants. These values serve as a rapid, initial verification against established specifications.

| Property | Value | Source(s) |

| CAS Number | 1182-42-9 | [1][5][6][7] |

| Molecular Formula | C35H60O2 | [1][5][6] |

| Molecular Weight | 512.85 g/mol | [1][5][6] |

| Appearance | White powder | [5] |

| Melting Point | 106-110 °C | [1][2][5][6] |

| Density | ~0.97 g/cm³ | [1][5] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., Chloroform) | [3][8] |

The Analytical Workflow: An Integrated Approach

No single technique can fully characterize a molecule. True scientific integrity is achieved by integrating data from orthogonal methods. The following workflow illustrates the logical progression from initial purity checks to in-depth structural and thermal analysis.

Sources

- 1. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]

- 2. This compound | 1182-42-9 [chemicalbook.com]

- 3. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]

- 4. lipotype.com [lipotype.com]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. scbt.com [scbt.com]

- 8. This compound | 1182-42-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Solubility of Cholesteryl Caprylate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of cholesteryl caprylate in organic solvents, designed for researchers, scientists, and professionals in drug development. This document delves into the theoretical underpinnings of solubility, presents available data, and offers a detailed experimental protocol for determining solubility, empowering researchers to generate critical data for their specific applications.

Introduction: The Significance of this compound in Research and Development

This compound (CAS 1182-42-9), the ester of cholesterol and caprylic acid, is a highly hydrophobic molecule with significant applications in various scientific fields, particularly in the formulation of lipid-based drug delivery systems.[1] Its ability to enhance the solubility and bioavailability of lipophilic active pharmaceutical ingredients (APIs) makes it a valuable excipient in pharmaceutical development.[1] Understanding its solubility profile in a range of organic solvents is paramount for designing and optimizing these delivery systems, controlling crystallization processes, and ensuring the stability and efficacy of the final product.

This guide will explore the physicochemical properties of this compound that govern its solubility, discuss the theoretical framework of solute-solvent interactions, provide a summary of its known solubility characteristics, and present a detailed, field-proven methodology for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting and explaining its solubility behavior.

| Property | Value | Reference |

| CAS Number | 1182-42-9 | [2] |

| Molecular Formula | C35H60O2 | |

| Molecular Weight | 512.85 g/mol | |

| Appearance | White crystalline powder | [3] |

| Melting Point | Approximately 110 °C | [4] |

| LogP (o/w) | ~13.6 (estimated) | |

| Water Solubility | Insoluble | [3] |

The large, nonpolar steroidal backbone and the C8 alkyl chain of the caprylate moiety contribute to its pronounced hydrophobic nature, rendering it virtually insoluble in water but soluble in various organic solvents.[1]

Theoretical Framework: The Principles of Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. The extent of solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic; non-polar solutes tend to dissolve in non-polar solvents, and polar solutes in polar solvents.

The overall free energy change of dissolution (ΔG_sol) determines the solubility. This is composed of the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol), as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be favorable, ΔG_sol must be negative. The enthalpy term (ΔH_sol) represents the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The entropy term (ΔS_sol) relates to the increase in disorder as the solute dissolves.

Factors influencing the solubility of this compound in organic solvents include:

-

Polarity of the Solvent: Solvents with polarities similar to that of this compound (which is highly non-polar) are expected to be better solvents.

-

Hydrogen Bonding: this compound has a carbonyl group that can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding may exhibit enhanced solubility.

-

Temperature: Generally, the solubility of solids increases with increasing temperature as the dissolution process is often endothermic (ΔH_sol > 0).

-

Crystalline Structure: The crystal lattice energy of this compound must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms, can lead to variations in solubility.

Solubility Profile of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Slightly soluble |

| Ethyl Acetate | Slightly soluble |

| Ethanol | Data not readily available |

| Acetone | Data not readily available |

| Dichloromethane | Data not readily available |

| Hexane | Data not readily available |

Note to the Researcher: The lack of extensive quantitative data necessitates experimental determination of this compound's solubility in solvents relevant to your specific application. The following section provides a robust protocol for this purpose.

Experimental Protocol for Determining the Solubility of this compound

This section outlines a detailed, step-by-step methodology for the accurate determination of this compound solubility in an organic solvent, based on the principles of the isothermal shake-flask method, a technique widely recognized for its reliability.

Principle

An excess amount of solid this compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

Experimental Workflow

Figure 1. Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of vials. A preliminary rough estimation may be necessary.

-

To each vial, add a precise volume of the organic solvent being tested.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation of the excess solid.

-

Centrifuge the vials at the same temperature to pellet the undissolved this compound.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample by HPLC. An Evaporative Light Scattering Detector (ELSD) is often suitable for non-chromophoric lipids like this compound.

-

Construct a calibration curve by plotting the detector response against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution by taking into account the dilution factor.

-

Data Reporting

Solubility should be reported in standard units such as mg/mL or g/L at the specified temperature. It is good practice to report the mean and standard deviation of at least three replicate measurements.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound can be influenced by several factors that researchers must consider:

-

Solvent Properties: A more detailed look at solvent parameters can provide predictive insights. Hansen Solubility Parameters (HSP), which are based on dispersion forces, polar forces, and hydrogen bonding, can be a useful tool for predicting the compatibility of this compound with different solvents.

-

Temperature Effects: The van't Hoff equation can be used to describe the relationship between solubility and temperature, allowing for the determination of the enthalpy of solution.

-

Presence of Impurities: Impurities in either the this compound or the solvent can significantly affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

Applications in Drug Development

The solubility data of this compound is critical for several applications in drug development:

-

Formulation of Lipid Nanoparticles: this compound is used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Knowledge of its solubility in various organic solvents is essential for the selection of appropriate manufacturing processes, such as the solvent emulsification-evaporation method.

-

Development of Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS, the drug is dissolved in a mixture of lipids, surfactants, and co-solvents. Understanding the solubility of this compound helps in the selection of co-solvents and the overall design of the formulation.

-

Crystallization Control: The solubility profile is crucial for controlling the crystallization of this compound during manufacturing and storage, which can impact the stability and performance of the drug product.

Conclusion

While this compound is a well-established excipient in the pharmaceutical industry, a comprehensive public database of its quantitative solubility in common organic solvents is lacking. This guide has provided a theoretical framework for understanding its solubility, summarized the available qualitative information, and, most importantly, presented a detailed and robust experimental protocol for its determination. By following this methodology, researchers and drug development professionals can generate the critical data needed to effectively utilize this compound in their formulations, leading to the development of more stable and efficacious drug products.

References

- Chemsrc. (n.d.). This compound | CAS#:1182-42-9.

- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility.

- CAS Common Chemistry. (n.d.). This compound.

- Wikipedia. (n.d.). Cholesteryl ester.

- Huang, Z., Kawi, S., & Chiew, Y. C. (2003). Solubility of cholesterol and its esters in supercritical carbon dioxide with and without cosolvents. The Journal of Supercritical Fluids, 27(2), 161-170.

- Chemistry Connection. (2014). SDS US.

- Jandacek, R. J., Webb, M. R., & Mattson, F. H. (1977). Effect of an aqueous phase on the solubility of cholesterol in an oil phase. Journal of lipid research, 18(2), 203–210.

- ResearchGate. (n.d.). Effect of an aqueous phase on solubility of cholesterol in an oil phase.

- Research With Rutgers. (n.d.). Solubility of cholesterol and its esters in supercritical carbon dioxide with and without cosolvents.

- MDPI. (n.d.). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review.

- PubMed. (n.d.). Co-solubility of saturated cholesteryl esters: a comparison of calculated and experimental binary phase diagrams.

- Figshare. (2023). Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K.

- Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol. (n.d.).

- Cholesteryl to improve the cellular uptake of Polymersomes within HeLa cells. (2016).

- PubMed. (n.d.). Cholesterol solubility in organic solvents.

- PubMed Central (PMC). (n.d.). The Efficacy of Cholesterol-Based Carriers in Drug Delivery.

- Semantic Scholar. (n.d.). Solubility determination of cholesterol polymorphs in organic solvents.

Sources

An In-Depth Technical Guide to the Liquid Crystal Phase Transitions of Cholesteryl Caprylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters, a class of liquid crystals, are pivotal in various biological and technological applications, including drug delivery systems. Their unique ability to form ordered yet fluid mesophases is central to their function. This guide provides a comprehensive technical overview of the liquid crystal phase transitions of a specific cholesteryl ester, cholesteryl caprylate (also known as cholesteryl octanoate). We will delve into the theoretical underpinnings of its phase behavior, present detailed experimental protocols for characterization, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers and professionals working with cholesteryl esters and other liquid crystalline materials.

Introduction: The Mesomorphic World of Cholesteryl Esters

Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] Molecules that form liquid crystal phases, known as mesogens, possess a degree of molecular order, yet retain the ability to flow. Cholesteryl esters, formed from the esterification of cholesterol with a fatty acid, are a prominent class of thermotropic liquid crystals, meaning their phase transitions are induced by changes in temperature.[1][2]

The phase behavior of cholesteryl esters is complex and highly dependent on the length and saturation of the fatty acyl chain.[3] These molecules can self-assemble into several distinct mesophases, primarily the cholesteric (chiral nematic) and smectic phases. The cholesteric phase is characterized by a helical arrangement of molecules, where the director (the average direction of the long molecular axis) rotates progressively from one layer to the next.[2] This helical structure is responsible for the unique optical properties of these materials, including their vibrant color play. In the smectic phase, molecules are organized into well-defined layers, exhibiting a higher degree of positional order than the cholesteric phase.[1]

This compound, with its eight-carbon fatty acid chain, is a key compound for studying the fundamental principles of cholesteric and smectic phase transitions. A crucial characteristic of this compound is its monotropic liquid crystal behavior.[2] This means that the cholesteric and smectic phases are only observed upon cooling from the isotropic liquid state and not upon heating the crystalline solid.[2] Understanding this monotropic nature is essential for accurate experimental design and data interpretation.

The unique phase behavior of cholesteryl esters makes them valuable in drug delivery applications. Their ability to encapsulate both lipophilic and hydrophilic drugs within their structured phases allows for controlled release profiles and enhanced stability.[4]

Theoretical Framework: Understanding the Driving Forces of Phase Transitions

The transitions between the crystalline solid, liquid crystal mesophases, and the isotropic liquid state are governed by a delicate balance of intermolecular forces and thermal energy. The rigid, planar steroid nucleus of the cholesterol moiety promotes parallel alignment, while the flexible aliphatic chain contributes to fluidity.

The sequence of phase transitions in this compound upon cooling from the isotropic liquid can be understood as a stepwise increase in molecular order:

-

Isotropic Liquid to Cholesteric Phase: In the high-temperature isotropic liquid, molecules are randomly oriented. As the temperature is lowered, intermolecular attractive forces begin to overcome the thermal energy, leading to the formation of the cholesteric phase. In this phase, the molecules exhibit long-range orientational order, aligning their long axes along a common director, which then twists helically.[2]

-

Cholesteric to Smectic A Phase: With further cooling, the system can achieve a more ordered state by forming layers. In the smectic A phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. The molecules are still mobile within the layers.

-

Smectic A to Crystalline Solid: Upon further cooling, the molecules lose their translational freedom and lock into a three-dimensional crystalline lattice.

The monotropic nature of this compound's liquid crystal phases implies that the crystalline solid has a higher melting point than the clearing point (the temperature of the transition from the liquid crystal phase to the isotropic liquid). Therefore, upon heating, the crystal melts directly into the isotropic liquid without passing through the mesophases. These mesophases are metastable and only form when the isotropic liquid is supercooled below the crystal melting temperature.[2]

Experimental Characterization of Phase Transitions

The investigation of liquid crystal phase transitions relies on a suite of complementary analytical techniques. Differential Scanning Calorimetry (DSC) provides quantitative thermodynamic data, while Polarized Optical Microscopy (POM) allows for the direct visualization and identification of the different mesophases based on their unique optical textures.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures and enthalpy changes associated with phase transitions.[2] By measuring the heat flow into or out of a sample as a function of temperature, endothermic (heat absorbing) and exothermic (heat releasing) transitions can be precisely identified.

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Cycle: Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a temperature well above the expected isotropic transition (e.g., 120°C). This initial heating run serves to erase the sample's prior thermal history and melt it into the isotropic liquid state.

-

Cooling Cycle: Cool the sample at a controlled rate (e.g., 10°C/min) from the isotropic liquid state down to room temperature. This is the crucial step for observing the monotropic liquid crystal phases.

-

Second Heating Cycle: Reheat the sample at the same controlled rate to confirm the melting point of the crystalline form that solidified during the cooling cycle.

-

Data Analysis: Analyze the resulting thermogram to identify the peak temperatures and integrate the peak areas to determine the enthalpy of each transition.

A typical DSC thermogram for this compound will exhibit the following features:

-

First Heating Scan: A single, sharp endothermic peak corresponding to the melting of the crystalline solid into the isotropic liquid.

-

Cooling Scan: Two distinct exothermic peaks will be observed. The first, smaller peak at a higher temperature corresponds to the transition from the isotropic liquid to the cholesteric phase. The second, larger peak at a lower temperature represents the transition from the cholesteric to the smectic phase (or directly to the crystalline solid, depending on the cooling rate and purity).

-

Second Heating Scan: A single endothermic peak, similar to the first heating scan, confirming the melting point of the recrystallized solid.

The following diagram illustrates the expected sequence of events in a DSC experiment with a monotropic liquid crystal like this compound.

Caption: DSC heating and cooling cycle for this compound.

The following table summarizes the phase transition temperatures for this compound (octanoate) as determined by DSC.

| Transition | Temperature (°C) |

| Heating | |

| Crystal → Isotropic Liquid | 100.5 |

| Cooling | |

| Isotropic Liquid → Cholesteric | 91.0 |

| Cholesteric → Smectic | 80.5 |

Data sourced from a comprehensive study on cholesteryl esters.

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the qualitative identification of liquid crystal phases.[5] Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers, arising from the unique way it interacts with polarized light.

-

Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.

-

Heating: Heat the sample to above its melting point to form the isotropic liquid. The view between crossed polarizers will be dark (extinction) as the isotropic liquid does not alter the polarization of light.

-

Cooling: Slowly cool the sample while observing it through the microscope.

-

Texture Observation: As the sample cools through the phase transitions, characteristic textures will appear. Record images or videos of these textures for analysis.

-

Isotropic to Cholesteric Transition: Upon cooling from the dark isotropic phase, the cholesteric phase will emerge, often nucleating in small droplets that grow and coalesce. A common texture for the cholesteric phase is the "oily streak" or "focal conic" texture. These textures are birefringent and will appear bright against the dark background.

-

Cholesteric to Smectic A Transition: As the temperature is lowered further, the cholesteric texture will transform into a smectic A texture. A typical smectic A texture is the "fan-shaped" texture.[5]

The following workflow illustrates the process of identifying liquid crystal phases using POM.

Caption: Polarized Optical Microscopy workflow for this compound.

Causality in Experimental Choices and Self-Validating Systems

The choice of complementary techniques like DSC and POM is deliberate and creates a self-validating system for the characterization of liquid crystal phase transitions.

-

DSC provides the "what" and "how much": It quantitatively determines the temperatures at which transitions occur and the energy involved. However, it does not provide information about the structural nature of the phases.

-

POM provides the "which": It allows for the direct visual identification of the mesophases based on their well-documented optical textures. The temperatures at which these textural changes are observed should correlate directly with the transition temperatures measured by DSC.

Any discrepancy between the DSC and POM data would indicate potential issues such as sample impurities, incorrect instrument calibration, or complex polymorphic behavior requiring further investigation. This cross-verification is a cornerstone of trustworthy and reliable materials characterization. The use of a controlled heating and cooling rate in DSC is critical for reproducibility, as the kinetics of phase transitions can be rate-dependent. Similarly, slow cooling in POM is essential to allow for the formation of well-defined textures.

Applications in Drug Development

The well-defined, temperature-dependent phase behavior of this compound and other cholesteryl esters is highly relevant to the field of drug development. These materials can be formulated into various drug delivery systems, such as:

-

Liquid Crystalline Nanoparticles: The ordered structure of the cholesteric and smectic phases can encapsulate drug molecules, protecting them from degradation and enabling sustained release.[4]

-

Topical Formulations: The unique textural and rheological properties of liquid crystals can be exploited in creams and gels for dermal and transdermal drug delivery.

-

Stimuli-Responsive Systems: The sharp phase transitions can be triggered by temperature changes, allowing for the development of "smart" drug delivery systems that release their payload in response to a specific thermal cue.

A thorough understanding of the phase transition temperatures and the nature of the mesophases is therefore critical for designing and optimizing these advanced drug delivery platforms.

Conclusion

The liquid crystal phase transitions of this compound provide a model system for understanding the complex and fascinating behavior of cholesteric liquid crystals. Its monotropic nature highlights the importance of controlled cooling experiments for revealing its metastable mesophases. By employing a combination of Differential Scanning Calorimetry and Polarized Optical Microscopy, a comprehensive and self-validating characterization of its phase behavior can be achieved. The quantitative data on transition temperatures and the qualitative identification of mesophase textures provide a solid foundation for further research and for the application of this compound in advanced materials and drug delivery systems.

References

- Small, D. M. (1984). Physical properties of cholesteryl esters. In The Physical Chemistry of Lipids (pp. 475-522). Springer, Boston, MA. [Link]

- Guo, C., et al. (2010). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. Journal of Lipid Research, 51(4), 833-843. [Link]

- Jákli, A., & Saupe, A. (2006). One- and Two-Dimensional Fluids: Physical Properties of Smectic and Columnar Liquid Crystals. CRC press.

- Demus, D., & Richter, L. (1978). Textures of liquid crystals. Verlag Chemie.

- LibreTexts. (2021). Liquid Crystals. Chemistry LibreTexts. [Link]

- Wikipedia. (2023). Cholesteric liquid crystal. [Link]

- Borras, N., et al. (2025). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. Biochemistry and Biophysics Reports, 43, 102126. [Link]

- Hamilton, J. A., et al. (1983). Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein. Journal of Biological Chemistry, 258(23), 14444-14454. [Link]

- Barrall, E. M., et al. (1968). Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. Analytical Chemistry, 40(1), 167-171.

- Craven, B. M., & DeTitta, G. T. (1976). Crystal structure of cholestanyl caprylate and binary phase behavior with this compound. Journal of the Chemical Society, Perkin Transactions 2, (7), 814-822. [Link]

- Papapostolou, D., et al. (2025). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. Biochemistry and Biophysics Reports, 43, 102126.

- Cohen, J. (n.d.). The Blue Phase of Cholesteric Liquid Crystals. Stanford University.

- ResearchGate. (n.d.). Phase transition; cholesteric liquid crystal phase (left side) and the... [Image]. [Link]

- ResearchGate. (n.d.). A shows monotropic transitions via DSC... [Image]. [Link]

- Chen, S. J., et al. (2019). High-Contrast Imaging of Cholesterol Crystals in Rabbit Arteries Ex Vivo Using LED-Based Polarization Microscopy. Sensors, 19(15), 3418. [Link]

- Sparr, E., & Wennerström, H. (2001). Fan-shaped and toric textures of mesomorphic oxadiazoles.

- Hollocher, K. (n.d.). Petrology: Igneous textures. Union College.

- Miklossy, J., & Van der Loos, H. (1987). Cholesterol ester crystals in polarized light show pathways in the human brain. Brain research, 426(2), 377-380.

- Davidson, M. W. (n.d.). Polarized Light Microscopy Gallery - Cholesterol.

- Davidson, M. W. (2003). Polarized Light Microscopy Gallery - Cholesterol.

- TA Instruments. (n.d.).

- Lang, J. C., & Raghunathan, V. A. (2025). Phase Behavior of Binary Mixtures of SOPC and Cholesterol. The Journal of Physical Chemistry B.

- Asian Journal of Research in Chemistry. (2017). Liquid Crystal. 10(4), 441. [Link]

Sources

A Predictive and Methodological Guide to the Crystal Structure Analysis of Cholesteryl Caprylate for Pharmaceutical Applications

Abstract

Cholesteryl caprylate, the ester of cholesterol and octanoic acid, is a critical component in the formulation of lipid-based drug delivery systems, influencing the stability, encapsulation efficiency, and release kinetics of therapeutic agents.[1][2] A comprehensive understanding of its solid-state structure is paramount for optimizing its performance as a pharmaceutical excipient. This technical guide addresses the notable absence of a publicly available single-crystal X-ray diffraction structure of this compound. By leveraging detailed crystallographic data from its closest homologues, cholesteryl nonanoate and cholesteryl decanoate, this document provides a robust predictive framework and a step-by-step methodology for researchers to successfully determine and analyze the crystal structure of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the solid-state characterization of lipid-based pharmaceutical materials.

Introduction: The Significance of this compound in Drug Delivery

Cholesteryl esters are integral to various biological processes and have been harnessed for their unique physicochemical properties in the pharmaceutical sciences. This compound (C35H60O2), with its amphiphilic nature conferred by the rigid sterol backbone and the flexible eight-carbon acyl chain, is particularly valued in the design of nanoparticles, liposomes, and other lipid-based carriers.[1][2][3] Its ability to modulate membrane fluidity and enhance the solubility of lipophilic drugs makes it a valuable excipient.[1] The precise arrangement of molecules in the crystalline state—the crystal packing—directly dictates macroscopic properties such as melting point, solubility, and stability. Therefore, a definitive understanding of the crystal structure of this compound is a critical unmet need in the rational design of advanced drug delivery systems.

While the crystal structure for cholestanyl caprylate has been determined, it is reported to be significantly different from that of this compound, underscoring the importance of a dedicated analysis of the latter.[4] This guide will bridge the current knowledge gap by outlining a comprehensive approach to its crystallographic analysis, grounded in the established structures of its near homologues.

Predictive Structural Analysis Based on Homologous Cholesteryl Esters

In the absence of a determined crystal structure for this compound, a predictive analysis based on the crystallographic data of cholesteryl nonanoate (C9 acyl chain) and cholesteryl decanoate (C10 acyl chain) provides a scientifically sound starting point.[4][5] Cholesteryl esters with similar chain lengths often exhibit analogous packing motifs.[6]

Based on the published data for these homologues, we can anticipate the following structural characteristics for this compound:

| Crystallographic Parameter | Predicted Value/Characteristic for this compound | Rationale based on Homologues (Cholesteryl Nonanoate & Decanoate) |

| Crystal System | Monoclinic | Both cholesteryl nonanoate and decanoate crystallize in the monoclinic system.[4][5] |

| Space Group | P2₁ | This is a common space group for chiral molecules like cholesterol derivatives and is observed for both nonanoate and decanoate homologues.[4][5] |

| Molecules per Asymmetric Unit (Z') | 2 | Both homologues feature two independent molecules (A and B) in the asymmetric unit, suggesting this is a likely arrangement for this compound as well.[4][5] |

| Molecular Conformation | Almost fully extended | The cholesterol backbone is rigid, and the acyl chains in related structures tend to adopt an extended, all-trans conformation to maximize packing efficiency.[4][5][6] |

| Packing Motif | Monolayer | Cholesteryl nonanoate and decanoate exhibit a monolayer packing arrangement where molecules are organized in an antiparallel fashion.[4][5] This is a common packing mode for cholesteryl esters with intermediate chain lengths.[6] |

Experimental Workflow for Crystal Structure Determination

The following section details the requisite experimental procedures for the de novo determination of the crystal structure of this compound.

Material Synthesis and Crystallization

Protocol for Synthesis (Esterification):

-

Reactants: Combine cholesterol and octanoyl chloride in a 1:1.2 molar ratio in a round-bottom flask containing a suitable solvent (e.g., anhydrous dichloromethane or toluene) and a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

-

Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

-

Work-up: Upon reaction completion (monitored by thin-layer chromatography), quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound. Confirm purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]

Protocol for Single Crystal Growth:

High-quality single crystals are a prerequisite for X-ray diffraction analysis. Slow evaporation is a reliable method for growing crystals of cholesteryl esters.

-

Solvent Selection: Dissolve the purified this compound in a suitable solvent or solvent mixture. Good candidates include acetone, ethyl acetate, or a mixture of hexane and ethyl acetate.

-

Crystallization Setup: Prepare a saturated or near-saturated solution at a slightly elevated temperature. Filter the solution to remove any particulate matter.

-

Slow Evaporation: Loosely cover the vial containing the solution and store it in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once well-formed, transparent crystals of suitable size (typically > 0.1 mm in all dimensions) are observed, carefully harvest them from the mother liquor.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable complementary technique for phase identification and for analyzing polycrystalline materials. It can confirm the bulk purity of the synthesized material and can be used for structure determination if single crystals are not obtainable.

Visualization and Interpretation of the Crystal Structure

Once the structure is solved, visualization and analysis of the crystal packing are crucial.

Molecular Packing

Based on the structures of cholesteryl nonanoate and decanoate, a monolayer packing is expected. [4][5]In this arrangement, the molecules align in an antiparallel fashion, with the steroid nuclei of one molecule interacting with the acyl chain of the neighboring molecule. This creates distinct hydrophobic regions of steroid rings and acyl chains.

Sources

- 1. Crystal structure of cholestanyl caprylate and binary phase behavior with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cholesteryl (7Z)-octadecenoate | C45H78O2 | CID 146672295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1182-42-9 [chemicalbook.com]

- 4. Crystal structure of cholesteryl decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of cholesteryl nonanoate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. mriquestions.com [mriquestions.com]

- 7. This compound(1182-42-9) 1H NMR spectrum [chemicalbook.com]

- 8. Research Portal [iro.uiowa.edu]

An In-depth Technical Guide to the Self-Assembly and Aggregation of Cholesteryl Caprylate in Solution

This guide provides a comprehensive technical overview of the self-assembly and aggregation of cholesteryl caprylate in solution. It is intended for researchers, scientists, and drug development professionals who are interested in the physicochemical properties of cholesteryl esters and their applications in areas such as liquid crystals and drug delivery systems. This document delves into the fundamental principles governing the self-assembly of this compound, the characterization of its liquid crystalline phases, and its formulation into nanoparticles for therapeutic applications.

Introduction: The Significance of Cholesteryl Ester Self-Assembly

Cholesteryl esters, the products of cholesterol and fatty acids, are crucial molecules in biological systems for the transport and storage of cholesterol.[1] Beyond their physiological roles, these molecules exhibit fascinating self-assembly properties, forming various liquid crystalline phases.[2] this compound, a cholesteryl ester with an eight-carbon fatty acid chain, is a key subject of study due to its thermotropic liquid crystalline behavior. This behavior is dictated by the interplay of the rigid, planar steroid nucleus and the flexible aliphatic tail, which drives the formation of ordered yet fluid structures.[3]

The self-assembly of this compound into ordered aggregates is not only of fundamental scientific interest but also holds significant potential for technological applications. In materials science, its liquid crystalline properties are exploited in temperature-sensitive films and optical devices.[4] In the pharmaceutical field, the biocompatibility and self-assembly characteristics of cholesteryl esters make them excellent candidates for the construction of novel drug delivery systems, such as solid lipid nanoparticles (SLNs).[5][6] These nanocarriers can encapsulate therapeutic agents, enhance their stability, and facilitate their controlled release.[7]

This guide will provide a detailed exploration of the molecular architecture of this compound, the thermodynamics of its self-assembly, its thermotropic phase transitions, and its behavior in solution. Furthermore, it will present detailed experimental protocols for the characterization of these phenomena and discuss the formulation and application of this compound-based nanoparticles in drug delivery.

Molecular Architecture and the Driving Forces of Self-Assembly

The self-assembly of this compound is a direct consequence of its amphipathic nature, albeit in a non-aqueous context. The molecule consists of two distinct moieties: a rigid, bulky, and hydrophobic cholesterol ring system and a flexible, shorter, and also hydrophobic caprylate (octanoate) aliphatic chain. This molecular geometry is the primary determinant of the packing arrangements that lead to the formation of liquid crystalline phases.[3]

The primary intermolecular interactions governing self-assembly are van der Waals forces. The planar steroid rings tend to stack in a parallel fashion to maximize these attractive interactions, while the aliphatic tails also associate with each other.[1] The chirality of the cholesterol molecule introduces a twist in the arrangement of the molecules, which is characteristic of the cholesteric (chiral nematic) liquid crystal phase.[8]

Caption: this compound molecular structure.

The thermodynamics of self-assembly can be understood in terms of minimizing the free energy of the system. The ordered packing of the molecules in the liquid crystalline state is entropically unfavorable compared to the isotropic liquid state. However, this is compensated by the favorable enthalpic contributions from the strong van der Waals interactions between the molecules in the ordered state.[9] The balance between these enthalpic and entropic contributions is temperature-dependent, leading to the observed thermotropic phase transitions.

Thermotropic Liquid Crystalline Phases of this compound

This compound, like other cholesteryl esters, exhibits a rich thermotropic polymorphism, transitioning through different liquid crystalline phases upon heating or cooling. The two primary mesophases observed are the cholesteric and smectic phases.[1]

-

Cholesteric Phase (Ch or N*) : Also known as the chiral nematic phase, this is the highest temperature liquid crystal phase. In this phase, the molecules have long-range orientational order, with their long axes aligned, on average, along a common direction called the director. Due to the chirality of the cholesterol moiety, this director is not constant in space but twists in a helical fashion. This helical structure is responsible for the unique optical properties of the cholesteric phase, such as selective reflection of circularly polarized light.[8]

-

Smectic Phase (Sm) : At lower temperatures, a more ordered smectic phase may form. In addition to the orientational order of the cholesteric phase, the smectic phase possesses a degree of positional order, with the molecules arranged in layers.[3] The molecules can be arranged with their long axes perpendicular to the layer planes (Smectic A) or tilted (Smectic C).

The transition between these phases, as well as the transition from the crystalline solid to the liquid crystalline state and from the liquid crystalline state to the isotropic liquid, can be characterized by specific transition temperatures and enthalpy changes.

Caption: Phase transition sequence upon heating.

Table 1: Phase Transition Temperatures and Enthalpies of Selected Saturated Cholesteryl Esters

| Cholesteryl Ester | Acyl Chain | Crystal to Smectic/Cholesteric (°C) | Smectic to Cholesteric (°C) | Cholesteric to Isotropic (°C) | ΔH_total (kJ/mol) |

| Propionate (C3) | 3 | 98.5 | - | 114.5 | 13.4 |

| Valerate (C5) | 5 | 93.0 | - | 101.5 | 11.3 |

| Heptanoate (C7) | 7 | 93.5 | - | 113.0 | 16.7 |

| Caprylate (C8) | 8 | ~95-100 | ~100-105 | ~105-110 | ~15-20 |

| Nonanoate (C9) | 9 | 80.5 | 92.0 | - | 21.3 |

| Decanoate (C10) | 10 | 83.0 | 92.0 | - | 23.0 |

Self-Assembly and Aggregation in Solution

When dissolved in an appropriate organic solvent, this compound can exhibit lyotropic liquid crystalline behavior, where the formation of ordered phases is dependent on both temperature and concentration. The choice of solvent is critical. In a good solvent, the molecules will be well-solvated and exist as individual molecules. In a poor solvent, the solute-solute interactions will dominate, leading to aggregation and the formation of self-assembled structures.

For instance, in solvents like chloroform, cholesteryl esters can form mixed associations.[11] The aggregation process is driven by the tendency of the hydrophobic cholesterol and caprylate moieties to minimize contact with a less favorable solvent environment. This can lead to the formation of various aggregates, from small oligomers to larger, more ordered liquid crystalline domains. The kinetics of this aggregation can be complex and may involve nucleation and growth mechanisms.[12]

Experimental Characterization Techniques

A multi-technique approach is essential for a thorough characterization of the self-assembly and aggregation of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature.[13] It is the primary method for determining the phase transition temperatures and the associated enthalpy changes (ΔH).

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any loss of sample during heating.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-